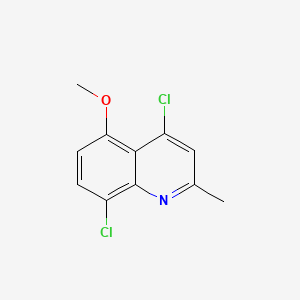

4,8-Dichloro-5-methoxy-2-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,8-dichloro-5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYQOPXQIXGZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670984 | |

| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-61-7 | |

| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline: Synthesis, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3] From the pioneering antimalarial agent quinine to modern anticancer and antibacterial drugs, the quinoline scaffold has proven to be a privileged structure in drug discovery.[4] The diverse biological effects of quinoline derivatives are intricately linked to their substitution patterns, which modulate their physicochemical properties and target interactions. This guide focuses on a specific, yet under-explored derivative: 4,8-dichloro-5-methoxy-2-methylquinoline (CAS No. 63010-44-6).

While direct experimental data on this compound is limited in publicly accessible literature, this guide aims to provide a comprehensive technical overview by leveraging data from its close structural analogs. We will explore its chemical structure and properties, propose a plausible synthetic route based on established quinoline synthesis methodologies, and discuss its potential therapeutic applications by drawing parallels with related compounds. This document is intended to serve as a valuable resource for researchers interested in exploring the potential of novel substituted quinolines in drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties. These parameters govern its solubility, membrane permeability, and interaction with biological targets.

Molecular Structure:

4,8-dichloro-5-methoxy-2-methylquinoline possesses a quinoline core with chlorine atoms at positions 4 and 8, a methoxy group at position 5, and a methyl group at position 2.

Physicochemical Data:

Direct experimental data for 4,8-dichloro-5-methoxy-2-methylquinoline is not extensively reported. However, data from chemical suppliers and computational predictions provide a foundational understanding of its properties.[5][6][7] To offer a more comprehensive picture, the table below includes data for the target compound alongside experimentally determined or computed values for structurally related quinoline derivatives.

| Property | 4,8-dichloro-5-methoxy-2-methylquinoline | 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline | 4-chloro-8-methoxy-2-methylquinoline |

| CAS Number | 63010-44-6[5][7] | 63408957 | 64951-58-2 |

| Molecular Formula | C₁₀H₇Cl₂NO[5][6][7] | C₁₃H₁₃Cl₂NO[8] | C₁₁H₁₀ClNO[9] |

| Molecular Weight | 228.07 g/mol [5][6] | 270.15 g/mol [8] | 207.65 g/mol [9] |

| Boiling Point | 334.2°C at 760 mmHg (Predicted)[6] | Not Available | Not Available |

| Density | 1.384 g/cm³ (Predicted)[6] | Not Available | Not Available |

| LogP | 3.55 (Predicted)[6] | 4.6 (Predicted)[8] | 3.2 (Predicted)[9] |

Note: The properties for 4,8-dichloro-5-methoxy-2-methylquinoline are primarily from predictions and supplier data and should be confirmed by experimental analysis.

Proposed Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline

Proposed Synthetic Workflow: A Modified Combes Synthesis Approach

This proposed multi-step synthesis starts from a readily available substituted aniline and proceeds through cyclization and subsequent chlorination steps.

Caption: Proposed synthetic workflow for 4,8-dichloro-5-methoxy-2-methylquinoline.

Step-by-Step Experimental Protocol (Proposed)

Rationale: The choice of a substituted aniline as a starting material is crucial for introducing the desired substituents on the benzene portion of the quinoline ring. The Combes synthesis is versatile and generally provides good yields for 2,4-disubstituted quinolines.[1] The final chlorination step is a standard method for converting a hydroxyl group at the 4-position of the quinoline ring to a chlorine atom.

Step 1: Condensation to form the Schiff Base Intermediate

-

To a round-bottom flask, add 2,4-dichloro-5-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base intermediate.

Step 2: Acid-Catalyzed Cyclization

-

Slowly add the crude Schiff base intermediate to a pre-heated, stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a temperature typically ranging from 100-120°C.[11]

-

Maintain the temperature and continue stirring for the time determined by reaction monitoring (TLC or LC-MS).

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline.

-

Filter the precipitate, wash with water, and dry.

Step 3: Chlorination

-

In a fume hood, suspend the crude 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

-

Neutralize with a base (e.g., aqueous ammonia) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4,8-dichloro-5-methoxy-2-methylquinoline.

Self-Validation: Each step of this proposed protocol includes monitoring by chromatography (TLC or LC-MS) to ensure the reaction proceeds to completion and to identify any potential side products. The structure of the final product and key intermediates should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Therapeutic Applications

The quinoline nucleus is a well-established pharmacophore with a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer effects.[3][4] The specific substituents on the quinoline ring play a critical role in defining its therapeutic potential.

While there is no direct biological data for 4,8-dichloro-5-methoxy-2-methylquinoline, the presence of chloro and methoxy groups suggests potential for significant biological activity. For instance, various chlorinated quinolines have shown potent antimicrobial and anticancer properties. The methoxy group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

Several studies on substituted quinolines have highlighted their ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[4][13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Potential Mechanism of Action: Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a promising target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[13] It is plausible that 4,8-dichloro-5-methoxy-2-methylquinoline could exert similar effects.

Caption: Proposed inhibitory action of 4,8-dichloro-5-methoxy-2-methylquinoline on the PI3K/AKT/mTOR signaling pathway.

Future Directions and Conclusion

4,8-dichloro-5-methoxy-2-methylquinoline represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. While this guide has provided a comprehensive overview based on available data and scientific principles, it is imperative that the proposed synthesis and inferred properties are validated through rigorous experimental work.

Future research should focus on:

-

Experimental Validation: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques.

-

Biological Screening: Evaluating the cytotoxic, antimicrobial, and other biological activities of the purified compound against a panel of relevant cell lines and microbial strains.

-

Mechanistic Studies: If promising activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including its effects on signaling pathways like PI3K/AKT/mTOR.

References

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline. Retrieved from [Link]

-

Slideshare. (2022). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. Retrieved from [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

ResearchGate. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

-

ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

-

NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

NIH. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4,8-Dichloro-5-methoxyquinoline. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS:63010-44-6 FT-0764080 4,8-dichloro-5-methoxyquinoline Product Detail Information [finetechchem.com]

- 7. 4,8-Dichloro-5-methoxyquinoline - Lead Sciences [lead-sciences.com]

- 8. 4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline | C13H13Cl2NO | CID 63408957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Analytical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4,8-dichloro-5-methoxy-2-methylquinoline, a substituted quinoline of interest in medicinal and materials chemistry. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying rationale for these predictions and robust experimental protocols for empirical verification.

Introduction and Molecular Structure

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The specific substitution pattern of 4,8-dichloro-5-methoxy-2-methylquinoline imparts a unique electronic and steric profile that is crucial to its potential applications. Spectroscopic analysis is the primary method for elucidating and confirming the structure of such molecules. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

The structure of 4,8-dichloro-5-methoxy-2-methylquinoline is presented below, with the standard numbering for the quinoline ring system.

Figure 1: Molecular Structure of 4,8-Dichloro-5-methoxy-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts are based on the known electronic effects of the substituents on the quinoline core.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals for the protons on the quinoline ring. The methyl and methoxy groups will appear as singlets in the aliphatic region.

-

Aromatic Protons (H-3, H-6, H-7): The electron-withdrawing chlorine at C-4 will deshield H-3, shifting it downfield. The methoxy group at C-5 is electron-donating and will shield the protons on the carbocyclic ring, shifting them upfield relative to unsubstituted quinoline. The chlorine at C-8 will deshield H-7.

-

Methyl Protons (2-CH₃): The methyl group at C-2 will appear as a singlet, typically in the range of 2.5-2.7 ppm.

-

Methoxy Protons (5-OCH₃): The methoxy protons will also be a singlet, expected around 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Data for 4,8-Dichloro-5-methoxy-2-methylquinoline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.3 - 7.5 | s | 1H |

| H-6 | 7.0 - 7.2 | d | 1H |

| H-7 | 7.6 - 7.8 | d | 1H |

| 2-CH₃ | 2.6 - 2.8 | s | 3H |

| 5-OCH₃ | 3.9 - 4.1 | s | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 10 carbons of the quinoline ring and the 2 carbons of the methyl and methoxy substituents.

-

Carbons Bearing Chloro Groups (C-4, C-8): The carbons directly attached to the electronegative chlorine atoms will be significantly deshielded.

-

Carbon Bearing Methoxy Group (C-5): The C-5 carbon will be shielded by the electron-donating methoxy group.

-

Other Aromatic Carbons: The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.[2]

Table 2: Predicted ¹³C NMR Data for 4,8-Dichloro-5-methoxy-2-methylquinoline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 121 - 124 |

| C-4 | 145 - 148 |

| C-4a | 148 - 151 |

| C-5 | 153 - 156 |

| C-6 | 115 - 118 |

| C-7 | 128 - 131 |

| C-8 | 135 - 138 |

| C-8a | 140 - 143 |

| 2-CH₃ | 23 - 26 |

| 5-OCH₃ | 55 - 58 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted spectrum for 4,8-dichloro-5-methoxy-2-methylquinoline will show characteristic absorptions for the aromatic system and the substituents.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (CH₃, OCH₃) | Medium |

| 1620 - 1580 | C=N stretch (quinoline ring) | Medium-Strong |

| 1580 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250 - 1200 | Aryl-O stretch (asymmetric) | Strong |

| 1050 - 1000 | Aryl-O stretch (symmetric) | Medium |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 700 | Aromatic C-H bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Molecular Ion and Isotopic Pattern

The molecular formula of 4,8-dichloro-5-methoxy-2-methylquinoline is C₁₁H₉Cl₂NO. The exact mass can be calculated, and the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern will be a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of small radicals and neutral molecules.[3]

-

Loss of a Methyl Radical: A common fragmentation pathway for methyl-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at [M-15]⁺.

-

Loss of a Chlorine Atom: The loss of a chlorine radical (•Cl) would result in a fragment at [M-35]⁺.

-

Loss of a Methoxy Radical: Cleavage of the methoxy group would lead to a fragment at [M-31]⁺.

-

Loss of CHO: Methoxy-substituted quinolines are known to lose a CHO radical, resulting in a fragment at [M-29]⁺.[4]

Figure 2: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocols

The following protocols are provided as a self-validating system for the empirical determination of the spectroscopic data for 4,8-dichloro-5-methoxy-2-methylquinoline.

General Spectroscopic Analysis Workflow

Figure 3: General Workflow for Spectroscopic Analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using the same instrument.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition:

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption maxima.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Conclusion

This guide provides a comprehensive, predictive overview of the spectroscopic data for 4,8-dichloro-5-methoxy-2-methylquinoline. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on established principles and data from related compounds. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This work serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Effect of different substituents on 1H NMR of quinolones. (2014). Retrieved from [Link]

-

eGrove - University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of. Retrieved from [Link]

-

Sci-Hub. (n.d.). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Retrieved from [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

PubMed. (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

Chemical Identity and Physicochemical Properties

IUPAC Name: 4,8-Dichloro-5-methoxy-2-methylquinoline

The structure of 4,8-dichloro-5-methoxy-2-methylquinoline is characterized by a quinoline core with chlorine atoms at positions 4 and 8, a methoxy group at position 5, and a methyl group at position 2.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉Cl₂NO |

| Molecular Weight | 254.10 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Proposed Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline

The synthesis of substituted quinolines can be achieved through various established methods, including the Friedlander, Skraup, and Combes reactions. A plausible synthetic route for 4,8-dichloro-5-methoxy-2-methylquinoline can be adapted from known procedures for analogous compounds, such as the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[1][2] The proposed multi-step synthesis is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed from a suitably substituted aniline and a β-dicarbonyl compound, followed by chlorination.

Caption: Retrosynthetic pathway for 4,8-dichloro-5-methoxy-2-methylquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methoxyaniline

-

To a solution of 3-methoxyaniline in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-5-methoxyaniline.

Step 2: Synthesis of 4-Hydroxy-8-chloro-5-methoxy-2-methylquinoline (Conrad-Limpach-Knorr Synthesis)

-

In a round-bottom flask, mix 2-chloro-5-methoxyaniline with ethyl acetoacetate.

-

Heat the mixture at a temperature of 140-150 °C for several hours to facilitate the initial condensation and formation of the β-aminoacrylate intermediate.

-

Add the intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250 °C to induce cyclization.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.

Step 3: Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline

-

In a flask equipped with a reflux condenser, suspend 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 4,8-dichloro-5-methoxy-2-methylquinoline.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 4,8-dichloro-5-methoxy-2-methylquinoline.

Caption: Analytical workflow for the characterization of the target compound.

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.5 ppm. A singlet for the methoxy group around 4.0 ppm. |

| ¹³C NMR | Resonances for the quinoline core carbons, including quaternary carbons bearing chloro and methoxy substituents. Resonances for the methyl and methoxy carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for two chlorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-Cl, C-O, C=N, and aromatic C-H bonds. |

Potential Applications in Drug Development

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[3][4][5][6][7] The specific substitution pattern of 4,8-dichloro-5-methoxy-2-methylquinoline suggests potential for significant biological activity, particularly in oncology.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline derivatives are known to target key signaling pathways that are dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. The presence of a methoxy-substituted quinoline core is found in some inhibitors of this pathway.[1][8] The electron-donating and lipophilic nature of the substituents on 4,8-dichloro-5-methoxy-2-methylquinoline could facilitate its interaction with the ATP-binding pocket of kinases within this pathway.

-

c-Met Signaling: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when abnormally activated, is implicated in tumorigenesis and metastasis.[9] Several 4-anilinoquinoline derivatives have been developed as potent c-Met inhibitors. While the target molecule is not a 4-anilinoquinoline, the chlorinated quinoline scaffold could serve as a starting point for the design of novel c-Met inhibitors.

Caption: Potential inhibitory action on key cancer signaling pathways.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is famously present in antimalarial drugs like chloroquine and quinine.[5] The presence of chlorine atoms on the quinoline ring is a common feature in many antimicrobial and antimalarial agents. Therefore, 4,8-dichloro-5-methoxy-2-methylquinoline warrants investigation for its potential activity against various pathogens, including Plasmodium falciparum and multidrug-resistant bacteria.

Conclusion

4,8-Dichloro-5-methoxy-2-methylquinoline represents a promising, albeit under-explored, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established quinoline synthesis methodologies, and the analytical workflow ensures rigorous quality control. Drawing parallels with structurally similar compounds, this molecule is a compelling candidate for screening as an inhibitor of cancer-related signaling pathways and as an antimicrobial agent. Further research into this and related compounds could lead to the development of novel therapeutic agents.

References

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available from: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available from: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]

-

Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. Available from: [Link]

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available from: [Link]

-

Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

-

Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. Available from: [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Different biological activities of quinoline. Preprints.org. Available from: [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

Introduction: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and the ability to intercalate with biomacromolecules, have rendered it a "privileged scaffold." This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of potent biological activities.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications.[3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of substituted quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. The content is structured to offer not just a catalog of activities, but a deeper understanding of the scientific rationale behind the therapeutic potential of this remarkable heterocyclic system.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified quinoline derivatives as a particularly fruitful area of research.[4] These compounds have been shown to target several of the key vulnerabilities of cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5]

A. Mechanisms of Anticancer Action

Substituted quinolines exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.

-

Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase inhibitors.[4] Topoisomerases I and II are crucial enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[4]

-

Kinase Inhibition: The dysregulation of protein kinase signaling is a fundamental aspect of many cancers. Quinoline-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[6][7] Inhibition of this pathway can halt the cell cycle and induce apoptosis.[7]

-

Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4]

-

Induction of Apoptosis: Beyond the mechanisms mentioned above, certain quinoline derivatives can induce apoptosis through other pathways, such as the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[5]

Signaling Pathway: Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5]

-

Position 2 and 4: Substitutions at these positions with various aryl or heterocyclic moieties have been shown to be crucial for activity. For instance, the presence of a 4-anilino group is a common feature in many potent kinase inhibitors.

-

Position 7: Halogen substitutions, particularly chlorine, at the 7-position are often associated with enhanced anticancer activity.[8]

-

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones or benzimidazoles, has led to the development of hybrid molecules with improved potency and selectivity.[3]

C. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted quinoline derivatives against various human cancer cell lines.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolinyl Thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 | [2] |

| 5-Aryl-8-aminoquinoline | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Not Specified | 5-8 | [2] |

| 7-Benzyloxy-quinolin-4-amine | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [9] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent class of synthetic antibiotics.[1][10] Their broad spectrum of activity and favorable pharmacokinetic properties have made them invaluable in treating a wide range of bacterial infections.[11]

A. Mechanism of Antimicrobial Action

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for controlling DNA topology, which is crucial for DNA replication, repair, and transcription. By targeting these enzymes, quinolones disrupt these fundamental cellular processes, leading to bacterial cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Structure-Activity Relationship (SAR) Insights

The antibacterial activity of quinolones is significantly influenced by substituents at various positions of the core structure.[3]

-

N-1 Position: A cyclopropyl group at the N-1 position is a key feature of many potent fluoroquinolones.

-

C-6 Position: A fluorine atom at the C-6 position generally enhances antibacterial activity.

-

C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity. Piperazine and its derivatives are commonly found at this position and contribute to activity against Gram-negative bacteria.

-

C-8 Position: A halogen or a methoxy group at the C-8 position can modulate the activity and pharmacokinetic properties.

C. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against common bacterial pathogens.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [1] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [1] |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |

| 1,2,3-triazole incorporated quinoline antibiotic conjugate | S. aureus | 0.12 | [1] |

| Ciprofloxacin | P. aeruginosa | 0.26 | [12] |

| Moxifloxacin | MRSA | 0.049 | [12] |

| Norfloxacin | MRSA | 1.172 | [12] |

| Ofloxacin | P. aeruginosa | 3.33 | [12] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test quinoline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Antiviral Activity: A Broad-Spectrum Potential

Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents, with activity reported against a range of viruses, including Zika virus, enteroviruses, and coronaviruses.[2][13]

A. Mechanism of Antiviral Action

The antiviral mechanisms of quinoline derivatives are diverse and can be virus-specific. Some proposed mechanisms include:

-

Inhibition of Viral Replication: Certain quinoline compounds have been shown to inhibit viral RNA polymerase, an essential enzyme for the replication of many RNA viruses.[1]

-

Interference with Viral Entry: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion.

-

Modulation of Host Cell Pathways: Chloroquine and hydroxychloroquine, for example, are thought to exert their antiviral effects by increasing the pH of endosomes, which can inhibit the replication of some viruses that rely on a low pH for entry.

B. Structure-Activity Relationship (SAR) Insights

The development of quinoline-based antiviral agents is an active area of research, and SAR studies are ongoing. Preliminary findings suggest that:

-

Substitutions at positions 2 and 8: Trifluoromethyl groups at these positions have been associated with potent anti-Zika virus activity.[13]

-

Side Chains: The nature of the side chain at various positions can significantly impact antiviral potency and selectivity.

C. Quantitative Data: In Vitro Antiviral Activity

The following table shows the 50% effective concentration (EC50) values of some quinoline derivatives against different viruses.

| Derivative | Virus | EC50 (µM) | Reference |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative | Zika Virus | 0.8 ± 0.07 | [1] |

| Andrographolide derivative | Zika Virus | 1.31 ± 0.1 | [1] |

| Linear aromatic N-polycyclic system | Bovine viral diarrhea virus (BVDV) | 0.3 | [1] |

| 2,8-bis(trifluoromethyl)quinoline derivative | Zika Virus | 0.8 | [13] |

| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [14] |

| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [14] |

D. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of different concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus and Compound Incubation: Prepare serial dilutions of the test quinoline derivative. Mix the virus at a known titer with each dilution of the compound and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, and there is a significant need for novel anti-inflammatory agents with improved safety profiles. Quinoline derivatives have emerged as promising candidates in this area.[15]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[16] These enzymes are involved in the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, quinoline compounds can reduce the signs and symptoms of inflammation.

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline derivatives is influenced by their substitution patterns.

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group, particularly at position 4, is often associated with COX inhibitory activity.

-

Aryl Substituents: The nature and position of aryl substituents can modulate the potency and selectivity for COX-1 versus COX-2.

C. Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of inflammatory enzymes by quinoline derivatives.

| Derivative Class | Enzyme Target | IC50 (µM) | Reference |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | COX | 0.1 | [17] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | LOX | 0.56 | [17] |

D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least a week before the experiment.

-

Compound Administration: Administer the test quinoline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the inflamed paw at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of the test compound compared to the control group.

V. Antimalarial Activity: A Legacy of Success and a Future of Hope

The quinoline scaffold is arguably most famous for its role in the fight against malaria.[2] Chloroquine, a 4-aminoquinoline, was a highly effective and widely used antimalarial drug for many years. Although its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum, the quinoline core remains a critical pharmacophore in the development of new antimalarial agents.[8]

A. Mechanism of Antimalarial Action

The primary mechanism of action of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin formation in the malaria parasite. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of toxic free heme leads to parasite death.

B. Structure-Activity Relationship (SAR) Insights

The SAR of 4-aminoquinolines is well-established.[8]

-

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for antimalarial activity.[8]

-

4-Amino Side Chain: The nature of the diaminoalkyl side chain at the 4-position is critical for activity and influences drug accumulation in the parasite's food vacuole.[8] A side chain with two to five carbon atoms between the two amino groups is generally required for activity.[8]

-

Modifications to Overcome Resistance: Efforts to overcome chloroquine resistance have focused on modifying the side chain to reduce efflux from the parasite.

C. Quantitative Data: In Vitro Antimalarial Activity

The following table shows the IC50 values of some quinoline derivatives against Plasmodium falciparum.

| Derivative Class | P. falciparum Strain | IC50 (µM) | Reference |

| Quinolinyl Thiourea | Chloroquine-resistant | 1.2 | [2] |

| Diethylamine side chain derivative | Not Specified | 2.2 | [2] |

| Dimethylamino group derivative | Not Specified | 1.2 | [2] |

| Primary amino group derivative | Not Specified | 3.3 | [2] |

| Ethyl-substituted analogue | Not Specified | 1.8 | [2] |

D. Experimental Protocol: SYBR Green I-Based Antimalarial Assay

This is a high-throughput fluorescence-based assay for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, which reflects parasite proliferation.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

-

Drug Plate Preparation: Prepare serial dilutions of the test quinoline derivatives in a 96-well plate.

-

Infection and Incubation: Add the parasitized red blood cell suspension to the drug-containing wells and incubate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the drug concentration.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a source of inspiration for the discovery and development of new therapeutic agents. Its remarkable versatility and the wide array of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties of substituted quinolines, along with the experimental methodologies to evaluate these activities.

Future research in this field will likely focus on several key areas:

-

Rational Drug Design: The use of computational tools, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of more potent and selective quinoline derivatives.[1]

-

Hybrid Molecules: The strategy of creating hybrid molecules by combining the quinoline scaffold with other pharmacophores holds great promise for developing drugs with novel mechanisms of action and for overcoming drug resistance.[3]

-

Target Identification: Further elucidation of the specific molecular targets of bioactive quinoline derivatives will enable a more targeted approach to drug development.

-

Addressing Drug Resistance: A major challenge in infectious disease and cancer therapy is the emergence of drug resistance. The development of new quinoline-based compounds that can circumvent existing resistance mechanisms is a high priority.

References

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of a... Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Retrieved from [Link]

-

Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

-

Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Retrieved from [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). PubMed. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of a... Retrieved from [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PubMed Central. Retrieved from [Link]

-

4-aminoquinolines as Antimalarial Drugs. (n.d.). ... Retrieved from [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

MICs of different fluoroquinolones against 22 S. aureus clinical isolates. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

-

A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. Retrieved from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

-

MICs of 15 quinolones and other antibiotics, dyes, detergents, and... (n.d.). ResearchGate. Retrieved from [Link]

-

Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]

-

Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved from [Link]

-

SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. Retrieved from [Link]

-

SAR of Quinolines.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. Retrieved from [Link]

-

In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019). PubMed Central. Retrieved from [Link]

-

QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. Retrieved from [Link]

-

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]

-

Antiviral Agents – Benzazine Derivatives. (n.d.). ... Retrieved from [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action for 4,8-Dichloro-5-methoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction

4,8-Dichloro-5-methoxy-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anticancer and antimalarial effects. The specific substitution pattern of 4,8-dichloro, 5-methoxy, and 2-methyl groups is anticipated to confer distinct physicochemical properties that influence its pharmacokinetic profile and target interactions. While direct experimental evidence for the mechanism of action of this specific compound is not yet available in the public domain, this guide synthesizes data from structurally analogous compounds to predict its most probable biological activities and molecular targets. This document is intended to serve as a foundational resource for researchers initiating investigation into the therapeutic potential of this molecule.

Predicted Mechanisms of Action

Based on the extensive literature on substituted quinolines and chloroquinolines, the anticancer activity of 4,8-Dichloro-5-methoxy-2-methylquinoline is likely to be multifactorial. The following sections delineate the most probable mechanisms, grounded in the established activities of structurally related compounds.

Kinase Inhibition

The quinoline core is a well-established scaffold for the development of protein kinase inhibitors, with several FDA-approved drugs targeting various kinases. It is highly probable that 4,8-Dichloro-5-methoxy-2-methylquinoline functions as a kinase inhibitor.

Causality and Rationale: Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The planar aromatic structure of the quinoline ring is adept at fitting into the ATP-binding pocket of many kinases, a common feature of kinase inhibitors. The dichloro and methoxy substitutions on the quinoline ring can significantly influence the binding affinity and selectivity for specific kinases.

Supporting Evidence: A broad spectrum of quinoline derivatives has demonstrated significant inhibitory activity against various kinases implicated in cancer signaling pathways. Many quinoline-based small molecules have been investigated and approved as kinase inhibitors for clinical use in oncology.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

A key predicted mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[1]

Causality and Rationale: Inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and the induction of apoptosis. Structurally similar compounds have been shown to exert their cytotoxic effects through the modulation of this pathway. The inhibition can occur at any of the key nodes: PI3K, AKT, or mTOR.

Supporting Evidence: A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This suggests that the chloro- and methoxy-substituted quinoline scaffold is capable of interacting with and inhibiting components of this critical survival pathway.

Predicted Signaling Pathway: Inhibition of PI3K/AKT/mTOR

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by 4,8-Dichloro-5-methoxy-2-methylquinoline.

Induction of Apoptosis and Oxidative Stress

The cytotoxic effects of many quinoline derivatives are mediated through the induction of programmed cell death, or apoptosis. This is often accompanied by an increase in intracellular reactive oxygen species (ROS).

Causality and Rationale: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptosis. An increase in ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular stress and the activation of apoptotic pathways.

Supporting Evidence: Several studies on quinoline derivatives have reported the induction of apoptosis and an increase in ROS production in cancer cells. For instance, some derivatives cause cell cycle arrest, typically at the G2/M phase, and promote apoptosis through the mitochondrial pathway.[2]

Autophagy Inhibition

Given its chloroquinoline structure, 4,8-Dichloro-5-methoxy-2-methylquinoline is predicted to function as an autophagy inhibitor.

Causality and Rationale: Autophagy is a cellular self-digestion process that can promote cancer cell survival under stress conditions, such as chemotherapy. Chloroquine and its derivatives are known to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately cell death.[3] This mechanism can also sensitize cancer cells to other chemotherapeutic agents.

Supporting Evidence: Chloroquine is a well-documented autophagy inhibitor used in both research and clinical settings. Its mechanism of action involves the alkalinization of lysosomes, which impairs their function. The presence of the chloroquinoline scaffold in the target compound makes autophagy inhibition a highly probable mechanism of action.

Experimental Validation Protocols

To validate the predicted mechanisms of action for 4,8-Dichloro-5-methoxy-2-methylquinoline, a series of well-established in vitro assays are recommended.

Experimental Workflow for Validating Predicted Mechanisms

Caption: A general experimental workflow to investigate the predicted mechanisms of action.

Protocol 1: Kinase Inhibition Profiling

Objective: To determine if 4,8-Dichloro-5-methoxy-2-methylquinoline inhibits the activity of a panel of protein kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of 4,8-Dichloro-5-methoxy-2-methylquinoline in DMSO. Serially dilute the compound to the desired concentrations.

-

Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins, Reaction Biology). These services typically utilize radiometric or fluorescence-based assays to measure the activity of a large number of kinases in the presence of the test compound.

-

Data Analysis: The results are typically reported as the percentage of kinase activity remaining at a given compound concentration. Calculate IC50 values for any kinases that show significant inhibition.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To assess the effect of 4,8-Dichloro-5-methoxy-2-methylquinoline on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of 4,8-Dichloro-5-methoxy-2-methylquinoline for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-